2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine
Overview
Description
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is a complex organic compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine typically involves the reaction of 2-chloro-1,4-diaminobenzene with 3,4-dimethylcyclopentylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to maximize yield and purity . The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced amine derivatives, and substituted benzene compounds .
Scientific Research Applications
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine include:
- 2-Chloro-N1-cyclopentylbenzene-1,4-diamine
- 2-Chloro-N1-(3-methylcyclopentyl)benzene-1,4-diamine
- 2-Chloro-N1-(4-methylcyclopentyl)benzene-1,4-diamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents .
Properties
IUPAC Name |
2-chloro-1-N-(3,4-dimethylcyclopentyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-8-5-11(6-9(8)2)16-13-4-3-10(15)7-12(13)14/h3-4,7-9,11,16H,5-6,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSRTFQRHRPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)NC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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